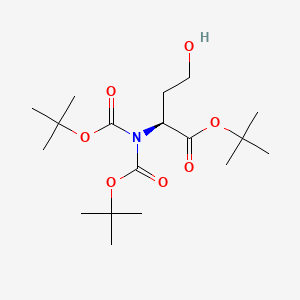
2-Di(tert-butyloxycarbonyl)-L-homoserine tert-Butyl Ester
Vue d'ensemble
Description
The tert-butyloxycarbonyl (Boc) group is a protective group often used in organic synthesis. It’s used to protect an amino group in the synthesis of peptides . The compound you’re asking about seems to be a derivative of L-homoserine, an amino acid, with Boc groups protecting the amino groups .
Molecular Structure Analysis
The molecular structure of such compounds typically involves the amino acid backbone with the Boc groups attached to the nitrogen atoms. The Boc group itself consists of a carbonyl group bonded to an oxygen, which is bonded to a tert-butyl group .Chemical Reactions Analysis
In general, Boc-protected amino acids can participate in peptide bond formation reactions to create peptides. The Boc group can be removed later in the synthesis process to reveal the original amino group .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds would depend on the specific structure and functional groups present. Typically, Boc-protected amino acids are solid at room temperature .Applications De Recherche Scientifique
Synthesis Techniques
- 2-Di(tert-butyloxycarbonyl)-L-homoserine tert-Butyl Ester has been involved in the development of novel synthesis methods. For example, a study by Pan Xian-hua (2012) explored a simpler and more convenient synthesis route for N-tert-butoxycarbonyl-L-homoserine, which is structurally related to this compound, using a process that includes methyl esterification and amino protection of L-aspartic acid (Pan, 2012).
Chemical Reactions and Catalysis
- The compound is used in various chemical reactions and catalysis processes. Xinjian Li et al. (2014) developed a method for synthesizing tert-butyl esters, including 2-Di(tert-butyloxycarbonyl)-L-homoserine tert-Butyl Ester, from boronic acids using palladium acetate and triphenylphosphine as a catalyst system (Li et al., 2014).
- Degennaro et al. (2016) reported an efficient method for introducing tert-butoxycarbonyl groups into organic compounds using flow microreactor systems, indicating potential industrial applications for this ester (Degennaro et al., 2016).
Role in Glycosylation and Polymerization
- B. Kellam et al. (2005) found that derivatives of l-homoserine, such as Nα-Dmc protected amino acid aglycones, can be used as hydrogenolysis stable acceptors for efficient α-O-glycosylation, useful in solid-phase glycopeptide synthesis (Kellam et al., 2005).
- The compound is also involved in the anionic ring-opening polymerization of amino acid-derived cyclic carbonates, as studied by Sanda, Kamatani, and Endo (2001) (Sanda et al., 2001).
Phase Transfer Catalysis
- Houlihan et al. (1985) demonstrated the use of tert-butyloxycarbonylation, involving compounds like 2-Di(tert-butyloxycarbonyl)-L-homoserine tert-Butyl Ester, in phase transfer catalysis for the modification of alcohols, phenols, enols, and thiols (Houlihan et al., 1985).
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl (2S)-2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-hydroxybutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33NO7/c1-16(2,3)24-13(21)12(10-11-20)19(14(22)25-17(4,5)6)15(23)26-18(7,8)9/h12,20H,10-11H2,1-9H3/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOJGLSISAHOXOW-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCO)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCO)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Di(tert-butyloxycarbonyl)-L-homoserine tert-Butyl Ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



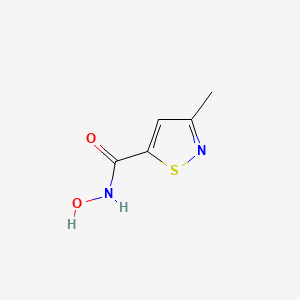

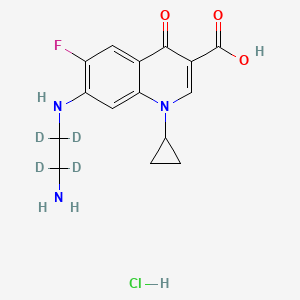
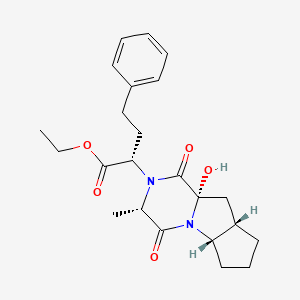



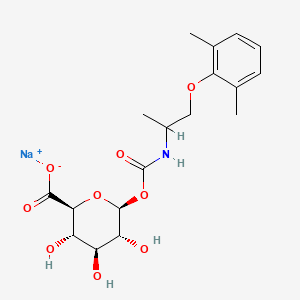
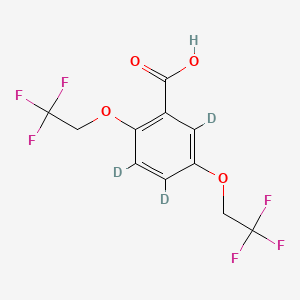
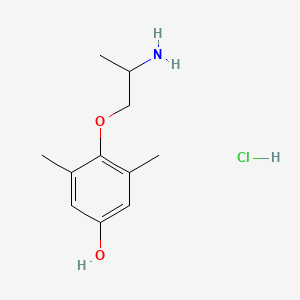
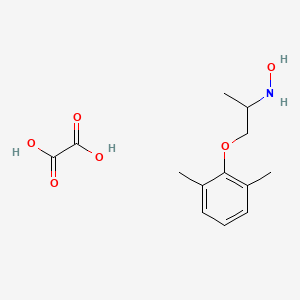
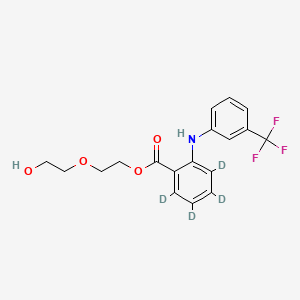
![N-[(1E)-3-Oxo-1-buten-1-yl]acetamide](/img/structure/B589888.png)